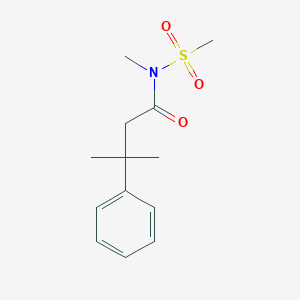![molecular formula C14H23N3O2S2 B7583841 4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)
4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMTS and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of DMTS is not fully understood. However, studies have shown that DMTS inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. DMTS also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMTS inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). DMTS has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and herpes simplex virus.
Advantages and Limitations for Lab Experiments
One advantage of using DMTS in lab experiments is its low toxicity. Studies have shown that DMTS has a low toxicity profile, making it a potential candidate for further development as a therapeutic agent. However, one limitation of using DMTS in lab experiments is its solubility. DMTS has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of DMTS. One direction is the further investigation of its anti-inflammatory, anti-tumor, and anti-viral properties. Another direction is the development of DMTS as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to determine the potential use of DMTS as a pesticide in agriculture.
Conclusion:
In conclusion, DMTS is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the full potential of DMTS in various fields.
Synthesis Methods
DMTS can be synthesized using different methods. One of the most common methods is the reaction of 1,2-dimethylimidazole with sodium hydrosulfite and sulfur to form the intermediate compound 4-(1,2-dimethylimidazol-4-yl)sulfonylthiourea. This intermediate is then reacted with 1,4-dichlorobutane to form DMTS. Other methods include the reaction of 1,2-dimethylimidazole with chlorosulfonic acid and the reaction of 1,2-dimethylimidazole with sulfuric acid and sodium sulfite.
Scientific Research Applications
DMTS has been extensively studied for its potential applications in various fields. In the field of medicine, DMTS has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. DMTS has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. DMTS has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and herpes simplex virus.
In the field of agriculture, DMTS has been studied for its potential use as a pesticide. DMTS has been shown to have insecticidal and acaricidal properties, making it a potential alternative to traditional pesticides.
properties
IUPAC Name |
4-(1,2-dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S2/c1-12-15-13(10-16(12)2)21(18,19)17-8-9-20-14(11-17)6-4-3-5-7-14/h10H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYEVLYRDKFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCSC3(C2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)


![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)

![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)

![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)

![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)

![4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)